3-Aminopentanenitrile
Overview
Description
3-Aminopentanenitrile is an organic compound with the molecular formula C5H10N2. It is a nitrile derivative with an amino group attached to the third carbon of the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-pentenenitrile with ammonia under specific conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced using a biocatalytic process. This method involves the selective acylation or hydrolysis of an enantiomeric mixture of this compound amide in the presence of enzymes such as lipase, esterase, or acylase . This approach is favored for its efficiency and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Nitropentanenitrile.
Reduction: 3-Aminopentane.
Substitution: Various substituted pentanenitriles depending on the reagent used.
Scientific Research Applications
3-Aminopentanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Aminopentanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Aminobutanenitrile: Similar structure but with a shorter carbon chain.
3-Aminohexanenitrile: Similar structure but with a longer carbon chain.
2-Aminopentanenitrile: Amino group attached to the second carbon instead of the third .
Uniqueness: 3-Aminopentanenitrile is unique due to its specific placement of the amino group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications.
Properties
IUPAC Name |
3-aminopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPLRDSFQDFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043904 | |
Record name | 3-Aminopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75405-06-0 | |
Record name | 3-Aminopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75405-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Aminopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPENTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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